molecular formula C10H13FN2 B6230234 1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine CAS No. 1514203-41-8

1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine

Cat. No.: B6230234
CAS No.: 1514203-41-8
M. Wt: 180.22 g/mol
InChI Key: YXQLVUOVQHHHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine is a synthetic organic compound that features a fluorinated pyridine ring and a cyclopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine typically involves the following steps:

    Formation of the fluoropyridine ring: This can be achieved through various methods, such as nucleophilic aromatic substitution or direct fluorination of a pyridine precursor.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions, where a suitable precursor is converted into the cyclopropyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine: Similar structure with a chlorine atom instead of fluorine.

    1-(5-bromopyridin-3-yl)-1-(1-methylcyclopropyl)methanamine: Similar structure with a bromine atom instead of fluorine.

    1-(5-methylpyridin-3-yl)-1-(1-methylcyclopropyl)methanamine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(5-fluoropyridin-3-yl)-1-(1-methylcyclopropyl)methanamine can impart unique properties, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its analogs with different substituents.

Properties

CAS No.

1514203-41-8

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-(1-methylcyclopropyl)methanamine

InChI

InChI=1S/C10H13FN2/c1-10(2-3-10)9(12)7-4-8(11)6-13-5-7/h4-6,9H,2-3,12H2,1H3

InChI Key

YXQLVUOVQHHHGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C2=CC(=CN=C2)F)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.